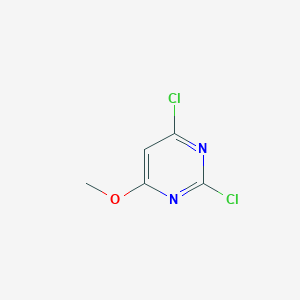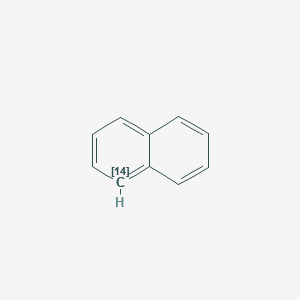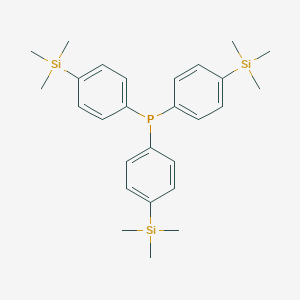
Phosphine, tris(4-(trimethylsilyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, tris(4-(trimethylsilyl)phenyl)-, also known as TMS-Ph3P, is a highly reactive and versatile organophosphorus compound. It is widely used in organic synthesis, catalysis, and medicinal chemistry due to its unique properties.
Mécanisme D'action
Phosphine, tris(4-(trimethylsilyl)phenyl)- acts as a ligand for transition metal catalysts, facilitating the reaction between the metal and the substrate. The coordination of Phosphine, tris(4-(trimethylsilyl)phenyl)- to the metal center enhances the reactivity of the metal and stabilizes the intermediate species, leading to faster and more efficient reactions. Phosphine, tris(4-(trimethylsilyl)phenyl)- also acts as a reducing agent, donating electrons to the metal center and promoting the formation of the desired product.
Effets Biochimiques Et Physiologiques
Phosphine, tris(4-(trimethylsilyl)phenyl)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can potentially cause harm if mishandled. It is important to use proper safety precautions when working with Phosphine, tris(4-(trimethylsilyl)phenyl)-.
Avantages Et Limitations Des Expériences En Laboratoire
Phosphine, tris(4-(trimethylsilyl)phenyl)- has many advantages for lab experiments, including its high reactivity, versatility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and instability in certain conditions. It is important to carefully consider the properties of Phosphine, tris(4-(trimethylsilyl)phenyl)- when designing experiments and to use proper safety precautions.
Orientations Futures
There are many future directions for the use of Phosphine, tris(4-(trimethylsilyl)phenyl)- in scientific research. One potential area of focus is the development of new catalytic reactions using Phosphine, tris(4-(trimethylsilyl)phenyl)- as a ligand. Another area of interest is the synthesis of biologically active compounds using Phosphine, tris(4-(trimethylsilyl)phenyl)- as a building block. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Phosphine, tris(4-(trimethylsilyl)phenyl)-. Overall, Phosphine, tris(4-(trimethylsilyl)phenyl)- has great potential for a wide range of research applications and is an important tool in organic synthesis, catalysis, and medicinal chemistry.
Méthodes De Synthèse
Phosphine, tris(4-(trimethylsilyl)phenyl)- can be synthesized by reacting triphenylphosphine with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction yields Phosphine, tris(4-(trimethylsilyl)phenyl)- as a white crystalline solid with a high purity. The synthesis method is relatively simple and cost-effective, making Phosphine, tris(4-(trimethylsilyl)phenyl)- a popular choice for many research applications.
Applications De Recherche Scientifique
Phosphine, tris(4-(trimethylsilyl)phenyl)- is widely used in organic synthesis as a ligand for transition metal catalysis. It has been shown to be an effective catalyst for various reactions such as cross-coupling, hydrogenation, and C-H activation. Phosphine, tris(4-(trimethylsilyl)phenyl)- is also used in medicinal chemistry as a building block for the synthesis of biologically active compounds. Its unique properties make it a valuable tool for many research applications.
Propriétés
Numéro CAS |
18848-96-9 |
|---|---|
Nom du produit |
Phosphine, tris(4-(trimethylsilyl)phenyl)- |
Formule moléculaire |
C27H39PSi3 |
Poids moléculaire |
478.8 g/mol |
Nom IUPAC |
tris(4-trimethylsilylphenyl)phosphane |
InChI |
InChI=1S/C27H39PSi3/c1-29(2,3)25-16-10-22(11-17-25)28(23-12-18-26(19-13-23)30(4,5)6)24-14-20-27(21-15-24)31(7,8)9/h10-21H,1-9H3 |
Clé InChI |
JBGZDPADFXLUTA-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[Si](C)(C)C)C3=CC=C(C=C3)[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[Si](C)(C)C)C3=CC=C(C=C3)[Si](C)(C)C |
Autres numéros CAS |
18848-96-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



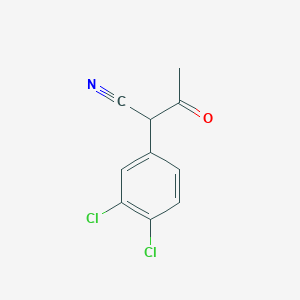
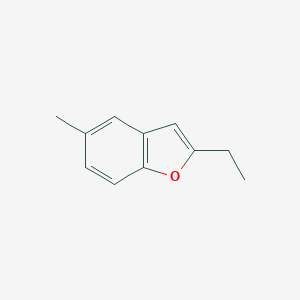

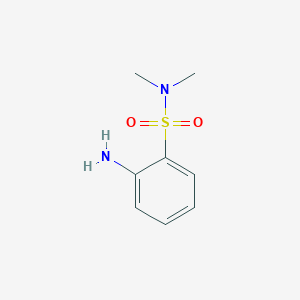
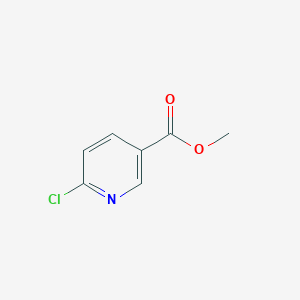

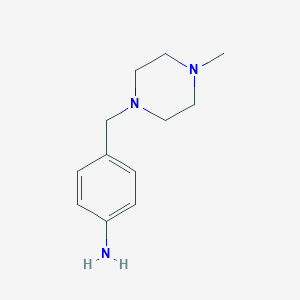
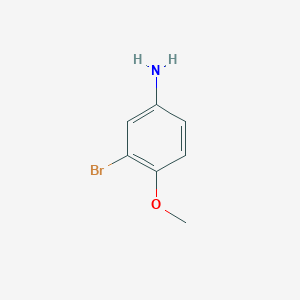
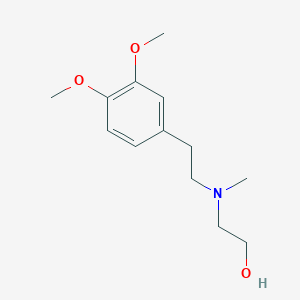
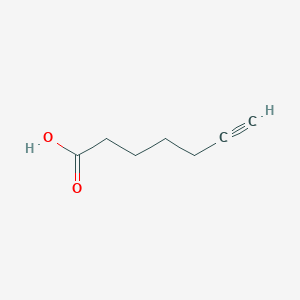
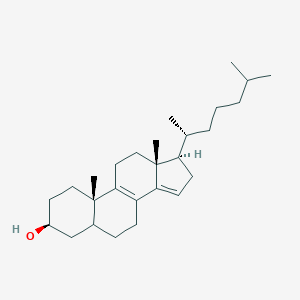
![Pyridine, 4-[(tert-butylthio)methyl]-](/img/structure/B105704.png)
